molecular formula C8H11Cl2N3S B2406049 N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride CAS No. 1252444-09-9

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2406049
CAS No.: 1252444-09-9
M. Wt: 252.16
InChI Key: GQLFJYOBEHNMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C8H11Cl2N3S and its molecular weight is 252.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dynamic Tautomerism and Divalent N(I) Character : A study by Bhatia, Malkhede, and Bharatam (2013) demonstrated the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine, a related compound. This study revealed six competitive isomeric structures for this class of compounds, highlighting their potential electron-donating properties and various tautomeric preferences (Bhatia, Malkhede, & Bharatam, 2013).

  • Conversion into Azine Fused Thiazole-2-Carbonitriles : Research by Koutentis, Koyioni, and Michaelidou (2013) explored the thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, resulting in the production of thiazolopyridine-2-carbonitriles. This process demonstrates the compound's ability to undergo transformation, leading to the creation of heteroazine fused thiazole-2-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).

  • Protonation Sites and Hydrogen Bonding : Böck, Beuchel, Goddard, Richter, Imming, and Seidel (2021) reported the synthesis and structural characterization of related mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. This study provided insights into the protonation sites, hydrogen bonding patterns, and molecular conformations of such compounds (Böck et al., 2021).

  • Synthesis and Antimicrobial Activity : Abdelhamid, Abdelall, Abdel-Riheem, and Ahmed (2010) synthesized derivatives containing the thiazole moiety and evaluated their antimicrobial activity. This indicates the potential application of such compounds in developing new antimicrobial agents (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

  • Oxidative C–H Functionalization : Mariappan, Rajaguru, Roja, Muthusubramanian, and Bhuvanesh (2016) demonstrated the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This research contributes to the understanding of metal-free approaches and substrate scope in the synthesis of biologically potent compounds (Mariappan et al., 2016).

Properties

IUPAC Name

N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.2ClH/c1-2-7(6-9-3-1)11-8-10-4-5-12-8;;/h1-3,6H,4-5H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLFJYOBEHNMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.